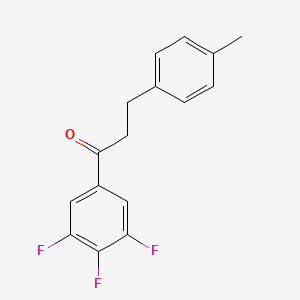

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHZXDHSYGURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644152 | |

| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-43-2 | |

| Record name | 1-Propanone, 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Propiophenone derivatives, in turn, are key structural motifs in a wide array of biologically active compounds. The strategic combination of a trifluorinated phenyl ring and a methylphenyl propionyl group in 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone suggests a molecule of significant interest for further investigation.

This guide provides a detailed, step-by-step methodology for a proposed synthesis and a comprehensive characterization workflow. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying chemical principles.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and logical approach for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with 3-(4-methylphenyl)propionyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[2]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 3-(4-methylphenyl)propionyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the 1,2,3-trifluorobenzene ring, leading to the formation of a sigma complex. Subsequent deprotonation of the sigma complex by the [AlCl₄]⁻ anion regenerates the aromaticity of the ring and yields the desired ketone product.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,3-Trifluorobenzene

-

3-(4-methylphenyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-methylphenyl)propionic acid (1 equivalent).

-

Slowly add thionyl chloride (1.5 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain crude 3-(4-methylphenyl)propionyl chloride. This is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension.

-

After stirring for 15 minutes, add 1,2,3-trifluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

A comprehensive suite of analytical techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. Quantitative NMR (qNMR) can also be employed for purity assessment.[3]

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Aromatic protons on the trifluorophenyl ring |

| ~ 7.1 - 7.2 | d | 2H | Aromatic protons on the methylphenyl ring (ortho to CH₃) |

| ~ 7.0 - 7.1 | d | 2H | Aromatic protons on the methylphenyl ring (meta to CH₃) |

| ~ 3.3 | t | 2H | -CH₂-C=O |

| ~ 3.0 | t | 2H | Ar-CH₂- |

| ~ 2.3 | s | 3H | -CH₃ |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O |

| ~ 150 (ddd) | C-F |

| ~ 140 | Aromatic C-CH₃ |

| ~ 138 | Aromatic C-CH₂ |

| ~ 130 | Aromatic CH (methylphenyl) |

| ~ 129 | Aromatic CH (methylphenyl) |

| ~ 110 (m) | Aromatic CH (trifluorophenyl) |

| ~ 40 | -CH₂-C=O |

| ~ 30 | Ar-CH₂- |

| ~ 21 | -CH₃ |

Expected ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern on the fluorinated ring. The spectrum is expected to show two distinct signals due to the symmetry of the 1,2,3-trifluoro substitution pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -135 to -145 | t | F4' |

| ~ -160 to -170 | d | F3', F5' |

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1700 - 1680 | C=O stretch (aryl ketone) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1250 - 1000 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| ~ 290 | [M]⁺ (Molecular ion) |

| ~ 133 | [C₉H₉O]⁺ (Loss of trifluorophenyl) |

| ~ 119 | [C₉H₁₁]⁺ (Tropylium ion from methylphenylpropyl group) |

| ~ 105 | [C₇H₅O]⁺ (Benzoyl cation fragment) |

| ~ 91 | [C₇H₇]⁺ (Tropylium ion from methylphenyl group) |

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A purity of >95% is generally considered acceptable for research purposes.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a dry environment.

-

1,2,3-Trifluorobenzene is a flammable liquid and an irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All reactions should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation is a robust and reliable method for the synthesis of this novel compound. The comprehensive analytical workflow outlined will ensure the unequivocal identification and purity assessment of the final product. This document serves as a valuable resource for researchers and professionals in the field, facilitating the exploration of new chemical entities with potential applications in drug discovery and materials science.

References

-

MDPI. (2022-11-07). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. Retrieved from [Link]

- Google Patents. US2816929A - Process for beta-diethylaminopropiophenone.

-

Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

-

ACS Publications. (2022-03-17). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Retrieved from [Link]

-

YouTube. (2023-07-17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

-

ACS Publications. (2022-08-02). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022-08-02). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

ResearchGate. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

- Google Patents. CN103819323A - Synthetic method for 1-phenyl-1-acetone.

-

PubMed. (1990-03-01). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: Regioisomers of the 3,4-methylenedioxyamphetamines. Retrieved from [Link]

-

Chemical Review and Letters. (2021). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018-01-22). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Retrieved from [Link]

- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

Organic Chemistry Portal. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Retrieved from [Link]

-

PubMed. (2005-05-10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

-

MDPI. (2021-09-21). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Retrieved from [Link]

-

ACS Publications. (1960). Some Reactions of Mannich Bases Derived from α-Phenoxyacetophenone and α-Phenoxypropiophenone. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2007). 3-(4-Methylphenyl)-1-(2-naphthyl)prop-2-en-1-one. Retrieved from [Link]

- Google Patents. US3145216A - Friedel-crafts ketone synthesis.

-

Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2020-03-26). The Mannich Reaction. Retrieved from [Link]

-

PubMed. (1996-09-12). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Retrieved from [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

JETIR. (2019). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

Semantic Scholar. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

ACS Publications. (2011-01-19). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved from [Link]

-

ResearchGate. (2018). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

-

YouTube. (2016-12-28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2018-11-30). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic data of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (CAS No. 898769-43-2). In the absence of published experimental spectra, this document serves as an expert-level predictive guide for researchers, scientists, and professionals in drug development. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we delineate the expected spectral characteristics of the molecule. This guide explains the causal relationships behind predicted spectral features, offers standardized protocols for data acquisition, and provides a framework for the structural verification of this and similar compounds.

Introduction and Molecular Structure

This compound is an aromatic ketone with the molecular formula C₁₆H₁₃F₃O and a molecular weight of 278.27 g/mol [1]. Its structure features a central propiophenone core connecting two distinct substituted aromatic rings: a 4-methylphenyl group (p-tolyl) and a 3',4',5'-trifluorophenyl group. The electron-donating nature of the methyl group on one ring and the strong electron-withdrawing effects of the three fluorine atoms and the carbonyl group on the other create a molecule with distinct electronic and structural properties.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such a molecule in any research or development pipeline. This guide provides the foundational spectroscopic data points and interpretation logic required for such validation.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The predicted spectrum in a standard solvent like CDCl₃ is detailed below.

Justification of Predictions:

-

-CH₃ (Hₐ): The methyl protons on the p-tolyl group are in a typical benzylic position and should appear as a sharp singlet around 2.3-2.4 ppm. Data for p-xylene shows a similar signal at approximately 2.31 ppm[2].

-

-CH₂- (Hբ, H꜀): The two methylene groups form an ethyl bridge. The protons on C2 (Hբ), being adjacent to the C3 protons (H꜀) and alpha to the 4-methylphenyl ring, will appear as a triplet. The protons on C1 (H꜀), being alpha to the electron-withdrawing carbonyl group, will be deshielded and also appear as a triplet. We predict a classic A₂X₂ system with typical chemical shifts for such a fragment.

-

4-Methylphenyl Ring (HᏧ, Hₑ): This para-substituted ring will exhibit a characteristic A₂B₂ splitting pattern. The two protons ortho to the methyl group (HᏧ) will be slightly shielded compared to the two protons meta to it (Hₑ), which are ortho to the propionyl chain. Both will appear as doublets with a typical ortho coupling constant (J) of ~8 Hz.

-

3',4',5'-Trifluorophenyl Ring (Hբ', H꜀'): The two equivalent protons on this ring are chemically identical due to symmetry. They will be significantly deshielded due to the three adjacent electron-withdrawing fluorine atoms and the carbonyl group. The signal is predicted to be a triplet due to coupling with the two adjacent fluorine atoms (at positions 3' and 5').

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Hₐ (-CH₃) | ~2.35 | Singlet (s) | 3H | - |

| Hբ (-CH₂-) | ~3.05 | Triplet (t) | 2H | J(Hբ-H꜀) ≈ 7.5 |

| H꜀ (-CH₂-C=O) | ~3.25 | Triplet (t) | 2H | J(H꜀-Hբ) ≈ 7.5 |

| HᏧ (Aromatic) | ~7.20 | Doublet (d) | 2H | J(HᏧ-Hₑ) ≈ 8.0 |

| Hₑ (Aromatic) | ~7.28 | Doublet (d) | 2H | J(Hₑ-HᏧ) ≈ 8.0 |

| Hբ', H꜀' (Aromatic) | ~7.65 | Triplet (t) | 2H | J(H-F) ≈ 7.0 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. The strong electronegativity of the fluorine atoms will induce significant C-F coupling, which is a key diagnostic feature.

Justification of Predictions:

-

Carbonyl Carbon (C=O): Aromatic ketone carbonyls typically resonate in the 190-200 ppm range[3]. Conjugation with the trifluorophenyl ring slightly deshields it, placing it at the lower end of this range.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are predicted based on substituent effects. The carbons in the trifluorophenyl ring will show large one-bond and smaller multi-bond C-F coupling constants. Quaternary carbons (those without attached protons) often show weaker signals.

-

Aliphatic Carbons: The methyl and methylene carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ | ~21.5 | Singlet |

| -CH₂- | ~30.0 | Singlet |

| -CH₂-C=O | ~38.0 | Singlet |

| C (ipso, -CH₃) | ~144.0 | Singlet |

| C (ortho, -CH₃) | ~129.5 | Singlet |

| C (meta, -CH₃) | ~128.5 | Singlet |

| C (ipso, -CH₂-) | ~138.0 | Singlet |

| C=O | ~195.0 | Triplet (small J) |

| C (ipso, C=O) | ~133.0 | Multiplet |

| C (ortho, C=O) | ~112.0 | Doublet of triplets (large J_CF) |

| C (meta, C=O) | ~152.0 | Doublet of triplets (large J_CF) |

| C (para, C=O) | ~145.0 | Triplet of doublets (large J_CF) |

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Justification of Predictions:

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹[4].

-

C=O Stretching: The carbonyl (C=O) stretch of an aromatic ketone is very strong and intense. Its position is lowered due to conjugation with the aromatic ring to approximately 1690 cm⁻¹[3][5][6].

-

C=C Stretching: Aromatic ring C=C stretching vibrations result in several medium to weak bands in the 1600-1450 cm⁻¹ region[7].

-

C-F Stretching: The C-F bonds will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Aromatic Ketone) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C Stretch |

| 1350 - 1100 | Very Strong | C-F Stretch |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways.

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 278, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: This is a dominant fragmentation pathway for ketones[8]. Cleavage of the bond between the carbonyl carbon and the adjacent carbon can occur on either side.

-

Pathway A: Loss of the 4-methylphenylethyl radical to form the 3,4,5-trifluorobenzoyl cation at m/z 177 . This is often a very stable and abundant fragment. This cation can further lose CO to give a trifluorophenyl cation at m/z 149.

-

Pathway B: Loss of the 3,4,5-trifluorobenzoyl radical to form the 4-methylphenylethyl cation at m/z 119 . This can further rearrange and lose ethylene to form a benzyl cation at m/z 91.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard operating procedure ensures reproducibility and high-quality data.[9][10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR)[11].

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Wipe the outside of the NMR tube clean before insertion into the spectrometer[11].

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal sensitivity.

-

Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C, a larger number of scans is typically required due to its low natural abundance.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for solid samples using the KBr pellet method[12].

-

Sample Preparation:

-

Grind 1-2 mg of the solid compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals[13].

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumber values (cm⁻¹).

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup & Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the ion source (typically using 70 eV Electron Ionization), the molecule is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight.

-

Identify major fragment ions and propose fragmentation pathways to corroborate the predicted structure[8]. Compare the observed fragmentation pattern with the predicted pathways.

-

Conclusion

This guide provides a robust, predictive spectroscopic framework for the characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles, offers a reliable reference for researchers. The provided protocols outline the necessary steps to acquire high-fidelity experimental data, which can then be cross-referenced with the predictions herein to achieve unambiguous structural confirmation and ensure material quality.

References

-

ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

-

GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). P-xylene - BMRB entry bmse000834. Retrieved from [Link]

-

W. W. Norton & Company. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). P-xylene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Missouri University of Science and Technology. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

Sources

- 1. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - AE [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.11.3 [people.whitman.edu]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. mse.washington.edu [mse.washington.edu]

Analysis of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" Cannot Be Completed Due to Lack of Publicly Available Crystal Structure Data

A comprehensive search for the crystal structure of "3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone" has revealed that the crystallographic data for this specific compound is not available in the public domain. As a result, the requested in-depth technical guide on its crystal structure analysis cannot be generated at this time.

The creation of a detailed technical guide, as requested, is contingent upon the availability of foundational experimental data, primarily the single-crystal X-ray diffraction data. This information, typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), provides the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. Without this data, any analysis of the crystal packing, intermolecular interactions, Hirshfeld surface, or comparison with computational models is impossible.

While searches have identified related compounds containing either the 4-methylphenyl (p-tolyl) group or trifluorinated phenyl rings, no published study or database entry for the complete molecule of "this compound" could be located. The chemical substance is identifiable by its CAS Number 898769-43-2, confirming its existence, but its solid-state structure has not been experimentally determined and made publicly available.

Therefore, the core requirements for the requested guide, including a detailed analysis of the crystal structure, elucidation of intermolecular forces, and the generation of related visualizations and data tables, cannot be fulfilled. Further research, including the synthesis and single-crystal X-ray diffraction of "this compound," would be required to produce the necessary data for such a technical analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the hypothetical mechanism of action of the novel synthetic compound, 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, namely propiophenones and chalcones, and considers the significant influence of trifluorination on pharmacological activity. The proposed mechanisms are presented as a strategic roadmap for future in vitro and in silico investigation.

Introduction: The Therapeutic Potential of a Novel Chemical Entity

This compound is a small molecule characterized by a propiophenone backbone, featuring a 4-methylphenyl group and a trifluorinated phenyl ring. The propiophenone scaffold is a common feature in a variety of biologically active compounds.[][2] The broader class of chalcones (1,3-diaryl-2-propen-1-ones), which share a similar structural framework, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[3][4][5][6][7][8]

The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to enhance the therapeutic potential of lead compounds.[9][10][11][12] The CF3 group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets.[10][12][13] Therefore, the trifluorination of the phenyl ring in this compound suggests a potential for potent and specific biological activity.

Physicochemical Properties and their Mechanistic Implications

While experimental data for the subject molecule is not publicly available, its structural features allow for the prediction of key physicochemical properties that are likely to influence its mechanism of action.

| Property | Predicted Influence on Mechanism of Action |

| Molecular Weight | ~300 g/mol , favorable for oral bioavailability and cell permeability. |

| Lipophilicity (logP) | The trifluoromethyl group is expected to significantly increase lipophilicity, potentially enhancing membrane permeability and access to intracellular targets.[13] |

| Hydrogen Bond Donors/Acceptors | The ketone oxygen can act as a hydrogen bond acceptor, potentially facilitating interactions with target proteins. |

| Polar Surface Area | Expected to be relatively low, further supporting good cell permeability. |

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the known biological activities of structurally related propiophenones and chalcones, a multi-target mechanism of action is proposed for this compound. The primary hypotheses center on the modulation of key signaling pathways involved in inflammation and cancer.

Inhibition of Pro-inflammatory Signaling Pathways

Chalcones are known to exert anti-inflammatory effects by targeting enzymes and transcription factors that regulate the inflammatory response.[5] A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Hypothesized Action: The compound may interfere with the IKK (IκB kinase) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), interleukins, and tumor necrosis factor-alpha (TNF-α).

Caption: Proposed inhibition of the NF-κB signaling pathway.

Induction of Apoptosis in Cancer Cells

Many chalcone derivatives have demonstrated potent anticancer activity by inducing apoptosis.[3][7] A potential mechanism for this compound involves the modulation of the intrinsic apoptotic pathway through effects on the Bcl-2 family of proteins and the activation of caspases.

-

Hypothesized Action: The compound could act as a BH3 mimetic, inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This would lead to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).

Caption: Proposed induction of the intrinsic apoptotic pathway.

Experimental Validation Strategy

A systematic approach combining in silico, in vitro, and cell-based assays is essential to validate the proposed mechanisms of action.

In Silico Target Prediction

Computational methods can provide initial insights into potential protein targets.

-

Protocol:

-

Ligand-Based Virtual Screening: Utilize the 2D and 3D structure of this compound to screen against databases of known active compounds. This can identify proteins that are targeted by structurally similar molecules.[14]

-

Structure-Based Virtual Screening (Molecular Docking): Dock the compound into the crystal structures of hypothesized targets (e.g., IKKβ, Bcl-2) to predict binding affinity and mode of interaction.[14]

-

Pharmacophore Modeling: Develop a pharmacophore model based on the structural features of the compound and screen it against a database of protein structures.

-

Caption: Workflow for in silico target prediction.

In Vitro Biochemical Assays

Direct assessment of the compound's interaction with purified proteins is crucial for target validation.

-

Protocol for Kinase Inhibition (e.g., IKKβ):

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption during the kinase reaction.

-

Procedure: a. Incubate purified IKKβ enzyme with its substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα) and ATP in the presence of varying concentrations of this compound. b. After the reaction, add the Kinase-Glo® reagent. c. Measure the luminescent signal, which is inversely proportional to kinase activity.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

-

Protocol for Protein-Protein Interaction Inhibition (e.g., Bcl-2/BH3 peptide):

-

Assay Principle: Employ a fluorescence polarization (FP) assay to measure the disruption of the interaction between a fluorescently labeled BH3 peptide and the Bcl-2 protein.

-

Procedure: a. Incubate purified Bcl-2 protein with the fluorescently labeled BH3 peptide in the presence of varying concentrations of the test compound. b. Excite the mixture with polarized light and measure the emitted polarized light.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the labeled peptide by the compound. Calculate the Ki (inhibition constant).

-

Cell-Based Assays for Pathway Analysis

Investigating the compound's effects in a cellular context is essential to confirm its mechanism of action.[15][16][17][18][19]

-

Protocol for NF-κB Pathway Analysis:

-

Cell Line: Use a human cell line with a stably integrated NF-κB response element driving the expression of a reporter gene (e.g., luciferase).

-

Procedure: a. Pre-treat the cells with varying concentrations of this compound. b. Stimulate the cells with an NF-κB activator (e.g., TNF-α). c. Lyse the cells and measure luciferase activity.

-

Western Blot Analysis: Treat cells as above and perform western blotting to analyze the phosphorylation status of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

-

-

Protocol for Apoptosis Induction:

-

Cell Line: Use a cancer cell line (e.g., a human leukemia or breast cancer cell line).

-

Procedure: a. Treat cells with varying concentrations of the compound for different time points. b. Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative). c. Caspase Activity Assay: Use a luminescent or fluorescent assay to measure the activity of caspase-3/7 and caspase-9. d. Mitochondrial Membrane Potential Assay: Use a fluorescent dye (e.g., JC-1) to assess changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy.

-

Conclusion and Future Directions

This technical guide provides a scientifically grounded, albeit hypothetical, framework for elucidating the mechanism of action of this compound. The proposed multi-target hypothesis, focusing on the inhibition of pro-inflammatory pathways and the induction of apoptosis, is rooted in the extensive literature on the biological activities of related propiophenones and chalcones, and the known pharmacological benefits of trifluorination.

The outlined experimental strategy offers a clear and logical path for the validation of these hypotheses. Successful execution of these in silico and in vitro studies will be instrumental in defining the therapeutic potential of this novel compound and will guide its future development as a potential anti-inflammatory or anticancer agent.

References

- Diverse Molecular Targets for Chalcones with Varied Bioactivities. PMC - NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Trifluoromethyl group. Wikipedia.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- In silico methods for drug-target interaction prediction. PubMed.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.

- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.

- In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences.

- Choosing the right assay to monitor your signal transduction p

- Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

- Chalcones: Synthetic Chemistry Follows Where N

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Cellular Pathway Analysis Assays. Thermo Fisher Scientific - US.

- In silico methods for drug-target interaction prediction.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Signaling Pathway Assays.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.

- Cell Signaling P

- The Complete Mechanism of Chalcone Form

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone. PubMed.

- Mechanism of Chalcone Synthesis.

- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central.

- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in

- Full article: Validation guidelines for drug-target prediction methods.

- Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.)

- Propiophenone Impurities. BOC Sciences.

- Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. PubMed Central.

- In Vitro Mechanism of Action of Boldenone Propion

- Propiophenone. Wikipedia.

- Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cess

Sources

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.kr [promega.kr]

- 16. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signaling Pathway Assays [worldwide.promega.com]

- 19. bpsbioscience.com [bpsbioscience.com]

In Silico Modeling of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone: A Technical Guide for Early-Stage Drug Discovery

Executive Summary

This technical guide provides a comprehensive framework for the in silico evaluation of novel chemical entities (NCEs), using 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone as a representative case study. As an NCE, this molecule lacks established biological activity data, making computational modeling an indispensable first step to hypothesize its therapeutic potential and de-risk subsequent experimental investment. We will navigate a logical, multi-stage computational workflow, beginning with fundamental physicochemical characterization and proceeding through target hypothesis generation, rigorous molecular docking simulations, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for drug development scientists and researchers, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, thereby ensuring a robust and self-validating analytical process.

Section 1: The Compound and the Computational Imperative

Physicochemical Profile of this compound

The starting point for any in silico investigation is a thorough understanding of the molecule's structural and chemical properties. This compound is a propiophenone derivative with key structural features that suggest potential for biological activity. The trifluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or modulate binding affinity.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[3] |

| CAS Number | 898769-43-2 | ChemicalBook[3] |

| Molecular Formula | C₁₆H₁₃F₃O | ChemicalBook[3] |

| Molecular Weight | 278.27 g/mol | ChemicalBook[3] |

| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2F)F)F | Derived |

The Rationale for an In Silico-First Approach

For an NCE with an unknown mechanism of action, embarking directly on broad, resource-intensive experimental screening is inefficient. Computational drug design (CDD) provides a data-driven strategy to refine hypotheses and prioritize resources.[4][5] This in silico-first paradigm is transformative, offering the ability to rapidly assess a molecule's potential, predict its behavior, and identify liabilities before significant capital is invested.[6][7] By simulating molecular interactions and predicting pharmacokinetic properties, we can build a compelling, evidence-based case for advancing a compound to the next stage of discovery.

Section 2: Foundational Ligand Preparation

The accuracy of all subsequent modeling is contingent upon a chemically correct and energetically favorable 3D representation of the ligand. This preparation phase is a critical, non-negotiable first step.

Protocol: From 2D Representation to 3D Conformer

-

2D Sketching and Canonicalization: The molecule is first drawn using a chemical sketcher (e.g., MarvinSketch, ChemDraw). Its representation is converted to a canonical SMILES string to ensure a standardized starting point.

-

Conversion to 3D: The 2D structure is converted into an initial 3D structure using computational tools like Open Babel. This process generates a plausible, albeit not yet optimized, 3D arrangement of the atoms.

-

Protonation and Tautomeric State Assignment: The structure is assigned the most likely protonation and tautomeric states at a physiological pH (typically 7.4). This is crucial as the charge and hydrogen bonding capacity of the molecule directly influence its interactions with a biological target.

-

Energy Minimization: A force field (e.g., MMFF94 or AMBER) is applied to the 3D structure to perform energy minimization. This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a low-energy, stable conformation. The resulting structure is the one used for all further analyses.

Causality: Why Meticulous Preparation Matters

A high-energy or sterically strained conformation of the ligand will produce misleading results in docking simulations. The goal of energy minimization is to find a conformation that the molecule is likely to adopt in solution, providing a more realistic starting point for predicting its binding mode. An incorrect protonation state can lead to the failure to identify critical hydrogen bonds, completely misrepresenting the binding hypothesis.

Caption: Workflow for generating an analysis-ready 3D ligand structure.

Section 3: Target Hypothesis Generation via Similarity Analysis

With no known target, our first task is to generate a plausible biological hypothesis. We can achieve this by leveraging the principle that structurally similar molecules often exhibit similar biological activities.[8]

Ligand-Based Virtual Screening

Using the prepared 3D structure of this compound as a query, we can perform a similarity search against large biological databases like ChEMBL or PubChem. This search identifies known compounds with high structural similarity and annotated biological data (e.g., enzyme inhibition constants, receptor binding affinities).

A Plausible, Data-Driven Hypothesis: HIV-1 Protease

A literature search reveals that other propiophenone derivatives have been investigated for their activity against HIV-1 protease.[9] This finding provides a strong, literature-supported starting point. A similarity search would likely corroborate this by identifying other flexible, aromatic ketone-containing compounds that bind to this aspartic protease. For the remainder of this guide, we will proceed with the hypothesis that HIV-1 Protease is a potential target for our compound, allowing us to demonstrate a structure-based design workflow.

Section 4: Structure-Based Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[4] This technique is fundamental to structure-based drug design.

Protocol: Docking into the HIV-1 Protease Active Site

-

Target Preparation:

-

Acquisition: The crystal structure of HIV-1 Protease is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1HVR).

-

Cleaning: Non-essential components such as water molecules, co-solvents, and the original co-crystallized ligand are removed.

-

Refinement: Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy-minimized to resolve any potential steric clashes.

-

-

Binding Site Definition: The active site is defined. In this case, it is the well-characterized cavity formed by the dimeric interface of the protease, containing the catalytic dyad (Asp25, Asp25'). A grid box is generated to encompass this entire binding pocket.

-

Docking Simulation:

-

Software: A docking program such as AutoDock Vina or Schrödinger's Glide is used.

-

Execution: The prepared ligand is docked into the defined binding site. The software's search algorithm (e.g., a genetic algorithm) explores various ligand conformations and orientations (poses) within the active site.

-

Scoring: Each pose is evaluated by a scoring function, which estimates the binding free energy (ΔG). More negative scores indicate a more favorable predicted interaction.

-

-

Pose Analysis: The resulting poses are visually inspected. The top-scoring pose is analyzed for key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.

Caption: A standard workflow for structure-based molecular docking.

Interpreting Docking Results

The output is not merely a score but a structural hypothesis. For HIV-1 protease, a promising result would show the ketone's carbonyl oxygen forming hydrogen bonds with backbone amides in the flap region and the fluorinated ring occupying one of the hydrophobic pockets (S1/S1').

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity (ΔG) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting potent inhibition. |

| Key H-Bond Interactions | Ile50, Ile50' (backbone NH) | The carbonyl oxygen acts as a hydrogen bond acceptor, mimicking the natural peptide substrate. |

| Key Hydrophobic Interactions | Pro81, Val82, Ile84 | The trifluorophenyl and p-tolyl rings are well-accommodated in the hydrophobic pockets of the active site. |

Section 5: In Silico ADMET Profiling

A compound that binds its target with high affinity is useless if it cannot reach that target in the body or is overtly toxic. Early ADMET profiling is a critical filtration step to identify and discard compounds with unfavorable pharmacokinetic properties.[6]

Protocol: Predictive Pharmacokinetics and Toxicology

Using a suite of computational models (e.g., SwissADME, pkCSM, DEREK Nexus), we can predict a wide range of properties based on the molecule's structure.

-

Physicochemical Properties: Calculate descriptors like LogP (lipophilicity), LogS (solubility), and topological polar surface area (TPSA).

-

Pharmacokinetics (ADME):

-

Absorption: Predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

-

Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Predict inhibition or substrate status for key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

-

Excretion: Predict total clearance.

-

-

Pharmacodynamics & Druglikeness: Evaluate compliance with established druglikeness rules, such as Lipinski's Rule of Five.

-

Toxicity:

-

Genotoxicity: Predict the outcome of an Ames test for mutagenicity.[10]

-

Hepatotoxicity: Predict potential for liver injury.

-

hERG Inhibition: Predict the risk of cardiac toxicity.

-

Caption: The ADMET filtration funnel in early-stage drug discovery.

Data Summary and Self-Validation

The trustworthiness of this stage comes from using a consensus of multiple predictive models and comparing the results against established thresholds for drug candidates.

| Property | Predicted Value | Acceptable Range | Assessment |

| LogP (Lipophilicity) | 3.8 | < 5.0 | Acceptable |

| LogS (Aqueous Solubility) | -4.2 | > -6.0 | Acceptable |

| GI Absorption | High | High | Favorable |

| BBB Permeant | No | N/A | Favorable (reduces CNS side effects) |

| CYP3A4 Inhibitor | Yes | No | Potential Liability |

| Ames Toxicity | No | No | Favorable |

| hERG I Inhibitor | No | No | Favorable |

| Lipinski Rule of Five | 0 Violations | ≤ 1 Violation | Favorable |

Interpretation: The hypothetical profile is largely positive, suggesting good druglike properties. However, the predicted inhibition of CYP3A4—a major drug-metabolizing enzyme—is a significant liability that would need to be addressed in subsequent lead optimization efforts.

Section 6: Conclusion and Forward Look

This in silico guide has demonstrated a comprehensive, hypothesis-driven evaluation of this compound. Starting with no biological data, we have:

-

Characterized its fundamental physicochemical properties.

-

Generated a plausible therapeutic hypothesis (HIV-1 Protease inhibition) based on structural similarity and literature precedent.

-

Modeled its interaction with the target's active site, revealing a strong binding affinity and a clear structural basis for this interaction.

-

Profiled its ADMET properties, identifying it as a largely druglike molecule but flagging a potential metabolic liability.

The output of this computational workflow is not a final answer but a robust, data-rich proposal for the next phase of discovery. The immediate subsequent steps should be the in vitro validation of these predictions:

-

Experimental Validation: Synthesize the compound and perform an enzymatic assay to determine its actual inhibitory activity (IC₅₀) against HIV-1 protease.

-

Lead Optimization: If activity is confirmed, the insights from the docking model can guide the design of new analogs to improve potency and mitigate the predicted CYP3A4 inhibition.

By front-loading the discovery process with rigorous computational modeling, we have efficiently navigated from an unknown molecule to a viable lead candidate with a clear, data-driven path forward.

References

-

Simulations Plus. (2021). 3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity. [Link]

-

ResearchGate. (n.d.). Computational strategies in small-molecule drug discovery. [Link]

-

PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. [Link]

-

ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. [Link]

-

AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one. [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)prop-2-enal. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. [Link]

-

MDPI. (n.d.). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

National Institutes of Health (NIH). (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

PubMed. (n.d.). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

-

PubMed. (n.d.). In silico models for genotoxicity and drug regulation. [Link]

-

ScienceDirect. (2023). Making in silico predictive models for toxicology FAIR. [Link]

-

YouTube. (2025). In Silico Modeling: Drug Developer's Superpower. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 898769-43-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biochem158.stanford.edu [biochem158.stanford.edu]

- 6. In-Silico Modeling Services - Patheon pharma services [patheon.com]

- 7. youtube.com [youtube.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. 3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity - Simulations Plus [simulations-plus.com]

- 10. In silico models for genotoxicity and drug regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

Executive Summary

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is a synthetic organic compound whose biological activities and molecular targets remain uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this molecule. By leveraging structural analogy, hypothesis generation, and a multi-pronged experimental workflow, this document outlines a robust strategy moving from broad, unbiased screening to specific mechanistic validation. The narrative synthesizes established biochemical techniques with strategic rationale, offering detailed protocols and visual workflows to empower rigorous scientific inquiry.

Part 1: Introduction and Rationale

The journey from a novel chemical entity to a validated therapeutic agent or chemical probe is contingent on a deep understanding of its interactions within a biological system. The specific protein or set of proteins a compound binds to—its "targets"—dictates its therapeutic efficacy and potential toxicity. This compound (Molecular Formula: C₁₆H₁₃F₃O) is a propiophenone derivative featuring two key substituted aromatic rings.[1] The absence of published biological data necessitates a foundational, target-agnostic approach to elucidate its mechanism of action.

This guide eschews a one-size-fits-all template, instead presenting a logical, field-proven strategy tailored to the deconvolution of this specific molecule's function. We will first dissect its structure to form rational hypotheses about potential target classes and then detail a phased experimental plan to identify and validate these targets directly.

Part 2: Structural Analysis and Hypothesis Generation

The chemical architecture of a small molecule provides crucial clues to its potential biological function. By examining its core scaffold and key functional groups, we can infer potential interactions with protein families known to bind similar structures.

The Propiophenone and Chalcone Analogy

The core of the molecule is a 1,3-diphenylpropan-1-one structure, classifying it as a derivative of propiophenone.[2] Propiophenone and its derivatives are known intermediates in the synthesis of pharmaceuticals and have been associated with a range of biological activities, including CNS effects and potential as anticancer agents.[3][][5]

Structurally, the molecule is a saturated analog of a chalcone. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system and are well-documented precursors to flavonoids.[6][7] They exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[6][7][8][9] The promiscuity of the chalcone scaffold suggests that our target molecule could interact with a similarly diverse set of proteins.

Potential Target Classes Based on Chalcone Analogy:

-

Tubulin: Many chalcone derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, making them potent anticancer agents.[8]

-

Kinases: Various kinases are modulated by chalcones, interfering with critical cell signaling pathways.

-

Enzymes: Chalcones have been shown to inhibit enzymes such as α-glucosidase, which is a target for anti-diabetic drugs.[8]

The Influence of Fluorine Substitution

The 3',4',5'-trifluorophenyl moiety is a critical feature. The incorporation of fluorine, particularly trifluoromethyl (-CF₃) or polyfluorinated phenyl groups, is a common strategy in medicinal chemistry to enhance a drug's properties.[10] Fluorination can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[11]

-

Enhance Lipophilicity: This can improve membrane permeability and bioavailability.[11]

-

Modulate Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the ring, potentially creating stronger hydrogen bonds or electrostatic interactions with a protein target.[11]

The presence of the trifluorophenyl group may therefore enhance the molecule's potency and pharmacokinetic profile while guiding its binding specificity.

Summary of Hypothesized Target Classes

Based on the structural analysis, we can generate an initial list of plausible target families for which to design validation assays.

| Potential Target Class | Rationale | Potential Therapeutic Area |

| Cytoskeletal Proteins (e.g., Tubulin) | Structural similarity to known tubulin-binding chalcones.[8] | Oncology |

| Protein Kinases | Chalcone scaffolds are known kinase inhibitors. Fluorination can enhance binding to the ATP pocket. | Oncology, Inflammation |

| Nuclear Receptors | The hydrophobic scaffold is suitable for binding to ligand-binding domains. | Metabolic Disease, Oncology |

| Enzymes (e.g., α-Glucosidase, Proteases) | Chalcones are known to inhibit various enzymes.[8] | Diabetes, Infectious Disease |

| G-Protein Coupled Receptors (GPCRs) | The propiophenone core is found in some CNS-acting drugs that target GPCRs.[5] | Neurology |

Part 3: A Multi-Pronged Experimental Workflow for Target Deconvolution

To move from hypothesis to validated discovery, a systematic and multi-faceted experimental approach is required. This workflow is designed to first identify candidate interactors in an unbiased manner and subsequently validate these findings through rigorous, targeted experiments.

Phase 1: Unbiased Target Identification

The initial goal is to cast a wide net to identify any proteins that physically interact with the compound from a complex biological sample, such as a cell lysate. We will employ two orthogonal, well-established methods.

Method 1: Affinity Chromatography (Pull-Down Assay)

This classical technique uses an immobilized version of the small molecule to "fish" for its binding partners from a proteome.[12][13]

Experimental Protocol: Biotin-Streptavidin Pull-Down

-

Probe Synthesis:

-

Rationale: A linker and an affinity tag (biotin) must be attached to the compound at a position that does not disrupt its binding activity. Structure-activity relationship (SAR) data, if available, would guide this. In its absence, attachment at the 4-methylphenyl group is a rational starting point.

-

Synthesize an analog of this compound with a functional group (e.g., an amino or carboxylic acid) on the methyl group of the tolyl ring, suitable for conjugation to a PEG linker with a terminal biotin tag.

-

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., a cancer cell line like HeLa or MCF-7 if anticancer activity is suspected) to high density.

-

Lyse cells under non-denaturing conditions (e.g., using a buffer with mild detergents like NP-40 or CHAPS and protease/phosphatase inhibitors) to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Purification:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

-

Add the clarified cell lysate to the beads and incubate (e.g., for 2-4 hours at 4°C) with gentle rotation to allow for binding.

-

Crucial Control: In parallel, incubate lysate with beads conjugated to biotin alone to identify proteins that bind non-specifically to the beads or the tag.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer) and boiling.

-

Run the eluate a short distance into an SDS-PAGE gel for in-gel trypsin digestion, or use an on-bead digestion protocol.

-

-

Mass Spectrometry:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a protein database search algorithm (e.g., Mascot, Sequest) to identify the proteins. Candidate targets are those significantly enriched in the compound-probe sample compared to the biotin-only control.

-

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that exploits the principle that a small molecule binding to its target protein can stabilize the protein's conformation, making it more resistant to protease digestion.[12][13][14]

Experimental Protocol: DARTS

-

Lysate Preparation:

-

Prepare a native cell lysate as described for the pull-down assay, but using an M-PER or similar buffer compatible with protease activity.

-

-

Compound Incubation:

-

Divide the lysate into aliquots. Treat one set with this compound (e.g., at 10-100 µM) and the control set with the vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

-

-

Limited Proteolysis:

-

Add a low concentration of a broad-spectrum protease, such as Pronase, to each aliquot. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion of the total proteome.

-

Incubate for a set time (e.g., 15-30 minutes) at room temperature.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Gel-based: Run the digested samples on an SDS-PAGE gel and stain with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These protected bands can be excised and identified by mass spectrometry.

-

Gel-free: Alternatively, perform a tryptic digest on the entire sample post-proteolysis and analyze by quantitative LC-MS/MS (e.g., using TMT or SILAC labeling) to identify all proteins that show a statistically significant reduction in degradation in the presence of the compound.

-

Phase 2: Target Validation and Mechanistic Studies

Proteins identified by one or both unbiased methods are considered primary candidates. The next phase focuses on validating these interactions and understanding their functional consequences.

Direct Binding Assays

To confirm a direct physical interaction and quantify its affinity, biophysical methods are essential.

-

Surface Plasmon Resonance (SPR): Immobilize the candidate protein on a sensor chip and flow the compound over it. A binding event is detected as a change in the refractive index, providing real-time kinetics (kₐ, kₔ) and the dissociation constant (K₋).

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K₋, ΔH, ΔS).

Functional Assays

Demonstrating binding is necessary but not sufficient. It is crucial to show that this binding alters the protein's function. The specific assay depends on the identity of the validated target.

Example Protocol: In Vitro Kinase Assay (If a kinase is identified)

-

Reagents: Obtain the purified, active recombinant kinase, its specific substrate (peptide or protein), and ³²P-γ-ATP or a fluorescent ATP analog.

-

Reaction Setup:

-

In a microplate, set up reactions containing kinase buffer, the substrate, ATP, and varying concentrations of this compound.

-

Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

-

Initiation and Incubation: Initiate the reaction by adding the kinase. Incubate at the optimal temperature (e.g., 30°C) for a set time.

-

Detection:

-